molecular formula C8H10N2O2S B7813621 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid

4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B7813621
M. Wt: 198.24 g/mol
InChI Key: UXWIPBNKCTWKSP-UHFFFAOYSA-N
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Description

4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid is a high-quality pyrimidine derivative intended for research and development purposes. This compound is part of a class of organic compounds known as pyrimidinecarboxylic acids, which are characterized by a carboxyl group attached to the pyrimidine ring . Pyrimidine scaffolds are of significant interest in medicinal and synthetic chemistry. The specific substitutions on the pyrimidine ring in this compound—the ethyl group at the 4-position and the methylthio group at the 2-position—make it a valuable and versatile building block (synthon) for the synthesis of more complex molecules. Researchers can utilize this carboxylic acid in various coupling reactions or can further modify the functional groups to create targeted libraries for drug discovery projects, particularly in the development of kinase inhibitors or other small-molecule therapeutics. The compound should be stored in a cool, dark place and may be air-sensitive, requiring handling under inert gas, as is recommended for similar pyrimidine esters . This product is provided for research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-methylsulfanylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-6-5(7(11)12)4-9-8(10-6)13-2/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWIPBNKCTWKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 4 Ethyl 2 Methylthio Pyrimidine 5 Carboxylic Acid and Analogous Structures

Foundational Pyrimidine (B1678525) Ring Annulation Methodologies

The construction of the pyrimidine ring is the cornerstone of the synthesis. The most prevalent methods involve the condensation of a three-carbon dielectrophilic fragment with a nitrogen-containing dinucleophilic component. bhu.ac.in The choice of these precursors is paramount for embedding the required substituents at the correct positions from the outset.

The classical and most direct route to the pyrimidine core involves the cyclocondensation of a 1,3-dicarbonyl compound with a nitrogen-sulfur precursor like thiourea (B124793). researchgate.netmdpi.com This approach, often related to the Biginelli reaction, builds the heterocyclic scaffold in a single step. To synthesize the target molecule, a key precursor is a β-ketoester that contains the C-4 ethyl group and the C-5 ester group. A suitable dicarbonyl component would be an ester of 2-formyl-3-oxopentanoic acid or its enol ether equivalent, such as ethyl 2-propionyl-3-ethoxy-2-propenoate.

The reaction proceeds by condensing this dicarbonyl unit with a suitable N-C-N fragment. The general mechanism involves initial condensation between the N-C-N nucleophile and one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. While the direct synthesis of the title compound from this specific dicarbonyl is not extensively documented, numerous analogous reactions demonstrate the feasibility of this strategy. For instance, the condensation of ethyl acetoacetate (B1235776) with thiourea is a well-established method for producing the corresponding 4-methyl-2-thioxopyrimidine derivative. mdpi.comnewworldencyclopedia.org

Dicarbonyl PrecursorN-S PrecursorProduct (Analog)Reference
Ethyl acetoacetateThioureaEthyl 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate mdpi.com
AcetylacetoneThiourea4,6-Dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione researchgate.net
β-KetoesterS-Alkylisothiourea4-Pyrimidone-2-thioether nih.gov

Ensuring the regioselective placement of the carboxylic acid group at the C-5 position is a critical challenge in pyrimidine synthesis. While the cyclocondensation described above inherently places the carboxylate at C-5 when using precursors derived from malonic esters, other specialized methods offer high regioselectivity.

One powerful method involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reagent, prepared from methyl 3,3-dimethoxypropionate and methyl formate, serves as a masked β-formylacetate equivalent. It reacts with a variety of amidinium salts, including S-methylisothiouronium salts, to directly afford 2-substituted pyrimidine-5-carboxylic esters in good yields. organic-chemistry.orgorganic-chemistry.org This approach is particularly valuable as it avoids substitution at the 4- and 6-positions, offering a clean route to 2,5-disubstituted pyrimidines.

Another strategy involves multicomponent reactions. For example, a one-pot reaction between an aldehyde, malononitrile (B47326) (as a precursor to the C-5 nitrile, which can be hydrolyzed to a carboxylic acid), and thiourea can yield highly substituted pyrimidines. ias.ac.in The regiochemical outcome is dictated by the inherent reactivity of the starting materials, reliably placing the cyano group at the C-5 position.

Strategic Installation of the 2-Methylthio Moiety

The 2-methylthio group can be introduced either by direct construction of the ring using a methylated sulfur-containing precursor or by post-cyclization modification of a 2-thioxo intermediate.

A common and reliable two-step strategy involves first synthesizing the corresponding 2-thioxopyrimidine (a pyrimidine-2-thione) and then performing a selective S-alkylation. The pyrimidine-2-thione is typically prepared via the cyclocondensation of a 1,3-dicarbonyl compound with thiourea, as described in section 2.1.1.

The resulting thione exists in tautomeric equilibrium with the thiol form (pyrimidine-2-thiol). Deprotonation with a mild base generates a thiolate anion, which is a potent nucleophile. Subsequent reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, cleanly affords the 2-(methylthio)pyrimidine. google.com NMR studies have confirmed that alkylation occurs preferentially on the sulfur atom rather than the ring nitrogen atoms under these conditions. nih.gov

Thio-pyrimidine IntermediateMethylating AgentProductReference
4,6-Dihydroxy-5-nitro-pyrimidine-2-thiolDimethyl sulfate4,6-Dihydroxy-2-methylthio-5-nitropyrimidine google.com

A more atom-economical and direct approach is to use S-methylisothiourea (a pseudothiourea derivative) as the N-C-N component in the initial ring-forming reaction. This strategy installs the 2-methylthio group in a single cyclocondensation step, avoiding the need for a separate alkylation reaction. nih.gov

S-methylisothiourea salts (e.g., the hemisulfate or hydroiodide salt) are readily available and react with β-ketoesters and other 1,3-dielectrophiles under basic or acid-mediated conditions to form the corresponding 2-(methylthio)pyrimidines. nih.gov For example, the reaction between ethyl 2-(ethoxymethylene)acetoacetate and S-methylisothiourea yields ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate directly. chemicalbook.com This one-pot method is highly efficient for producing densely functionalized 2-alkylthiopyrimidines.

Dicarbonyl PrecursorPseudothiourea DerivativeProduct (Analog)ConditionsReference
Ethyl 2-(ethoxymethylene)acetoacetateS-MethylisothioureaEthyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateReflux in Ethanol (B145695) with Triethylamine chemicalbook.com
β-KetoesterS-Alkylisothiourea4-Pyrimidone-2-thioetherDIPEA, then TfOH nih.gov

Stereoselective and Regioselective Introduction of the 4-Ethyl Group

The introduction of the ethyl group specifically at the C-4 position requires precise regiochemical control. As C-4 of the final aromatic product is achiral, the challenge is one of regioselectivity rather than stereoselectivity.

The most straightforward method to ensure the correct placement of the ethyl group is through precursor-directed synthesis, as mentioned in section 2.1.1. By selecting a 1,3-dicarbonyl compound that already contains the required carbon skeleton, such as ethyl 2-formyl-3-oxopentanoate, the ethyl group is incorporated at the C-4 position during the foundational ring annulation reaction. This remains the most common and regioselective strategy.

An alternative approach involves the functionalization of a pre-formed pyrimidine ring. The pyrimidine nucleus is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C-2, C-4, and C-6 positions, especially when a good leaving group like a halogen is present. bhu.ac.in This strategy would involve synthesizing an intermediate such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The chlorine atom at the C-4 position is more reactive towards nucleophiles than the 2-methylthio group. This intermediate can then undergo a metal-catalyzed cross-coupling reaction with an organometallic reagent. For example, a Kumada coupling reaction using ethylmagnesium bromide (a Grignard reagent) in the presence of a nickel or palladium catalyst can effectively and regioselectively replace the chlorine atom with an ethyl group. researchgate.net This method offers flexibility, allowing for the introduction of various alkyl or aryl groups at the C-4 position at a late stage of the synthesis.

Alkylation and Cross-Coupling Strategies at the Pyrimidine C-4 Position

The introduction of an ethyl group at the C-4 position of the pyrimidine ring is a key transformation in the synthesis of 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the electron-deficient nature of the pyrimidine ring, direct C-H alkylation can be challenging and often lacks regioselectivity. Therefore, more sophisticated strategies involving pre-functionalized pyrimidines are typically employed. Among the most effective methods are transition-metal-catalyzed cross-coupling reactions.

A common and highly effective precursor for such transformations is a 4-halopyrimidine, typically 4-chloropyrimidine (B154816). The chloro-substituent at the C-4 position serves as an excellent leaving group in various cross-coupling reactions. The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a particularly powerful tool for the formation of C(sp²)-C(sp³) bonds and is well-suited for the ethylation of heteroaromatic halides. nih.govsigmaaldrich.com The general scheme for a Negishi coupling at the C-4 position of a pyrimidine ring is depicted below:

Negishi Coupling SchemeA representative scheme of a Negishi cross-coupling reaction for the ethylation of a 4-chloropyrimidine derivative.

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and involves the reaction of the 4-chloropyrimidine with an ethylzinc (B8376479) halide. The organozinc reagent can be prepared in situ from an ethyl halide and activated zinc metal.

An alternative approach involves the use of Grignard reagents (organomagnesium halides). While Grignard reagents are potent nucleophiles capable of displacing a halide at the C-4 position, their high reactivity can sometimes lead to side reactions or the formation of unexpected products, such as dihydropyrimidines. nih.gov Careful control of reaction conditions, including temperature and the choice of solvent, is crucial for achieving the desired C-4 alkylation.

The table below summarizes various cross-coupling strategies that can be employed for the introduction of an ethyl group at the C-4 position of a pyrimidine ring.

Cross-Coupling Reaction Organometallic Reagent Typical Catalyst Key Advantages Potential Challenges
Negishi CouplingEthylzinc halide (e.g., EtZnBr)Pd(PPh₃)₄, PdCl₂(dppf)High functional group tolerance, good yields.Requires preparation of organozinc reagent.
Suzuki CouplingEthylboronic acid or esterPd(OAc)₂, SPhosCommercially available reagents, mild conditions.Boronic acids can be unstable.
Stille CouplingEthyltributylstannanePd(PPh₃)₄Tolerant of a wide range of functional groups.Toxicity of organotin reagents.
Kumada CouplingEthylmagnesium halide (Grignard)Ni(dppp)Cl₂, Pd(PPh₃)₄Highly reactive, readily available reagents.Lower functional group tolerance, potential for side reactions.

Precursor Design for Ethyl Group Incorporation

The successful synthesis of this compound hinges on the rational design and preparation of a suitable precursor that facilitates the selective introduction of the ethyl group. As alluded to in the previous section, a 4-halo-substituted pyrimidine is an ideal precursor. Specifically, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a prime candidate for this role. georganics.sk

The synthesis of this key precursor can be achieved in a two-step process starting from commercially available reagents. The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base to form the corresponding 4-oxopyrimidine sodium salt. Subsequent treatment of this intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions affords the desired Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. georganics.sk

Precursor Synthesis SchemeSynthetic scheme for the preparation of the key precursor, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

The design of this precursor is strategic for several reasons:

Activation of the C-4 Position: The chloro group at the C-4 position renders this carbon atom highly susceptible to nucleophilic substitution or oxidative addition in cross-coupling reactions.

Protection of the Carboxylic Acid: The carboxylic acid is present as an ethyl ester. This protects the acidic proton from interfering with the organometallic reagents used in the subsequent ethylation step and also enhances the solubility of the compound in organic solvents.

Stability of the Methylthio Group: The 2-(methylthio) group is generally stable under the conditions required for both the synthesis of the precursor and the subsequent cross-coupling reaction.

The choice of the halogen at the C-4 position can also be modulated to tune reactivity. While 4-chloropyrimidines are commonly used, the corresponding 4-bromo or 4-iodopyrimidines would be more reactive in cross-coupling reactions, potentially allowing for milder reaction conditions, albeit at the cost of higher precursor expense.

Refined Synthetic Pathways for this compound

Multi-Step Synthesis Design and Reaction Sequence Optimization

A refined and plausible multi-step synthetic pathway for this compound can be designed based on the principles of precursor design and modern cross-coupling strategies. The proposed three-step synthesis is as follows:

Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This initial step, as previously described, involves the cyclocondensation of S-methylisothiourea and diethyl ethoxymethylenemalonate, followed by chlorination with phosphorus oxychloride. georganics.sk

Palladium-Catalyzed Cross-Coupling for Ethylation: The second step is the crucial C-C bond-forming reaction. A Negishi coupling between Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and an ethylzinc reagent in the presence of a palladium catalyst would introduce the ethyl group at the C-4 position to yield Ethyl 4-ethyl-2-(methylthio)pyrimidine-5-carboxylate .

Saponification of the Ethyl Ester: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate and precipitate the final product, This compound .

Multi-step Synthesis SchemeProposed multi-step synthesis of this compound.

Optimization of this reaction sequence would involve a careful study of the reaction parameters for each step. For the cross-coupling reaction, this includes screening different palladium catalysts and ligands, as well as optimizing the temperature, reaction time, and stoichiometry of the reagents. For the hydrolysis step, optimization would focus on achieving complete conversion without promoting any side reactions, such as cleavage of the methylthio group.

Yield Enhancement and Purity Considerations in Scalable Synthesis

For the synthesis to be practical, particularly on a larger scale, considerations for yield enhancement and product purity are paramount.

Yield Enhancement:

Step 1 (Precursor Synthesis): Ensuring anhydrous conditions during the chlorination step with POCl₃ is critical to prevent the formation of byproducts. The complete removal of the solvent after the initial condensation reaction is also important.

Step 2 (Cross-Coupling): The purity of the starting materials, particularly the 4-chloropyrimidine precursor and the organozinc reagent, directly impacts the yield. The choice of catalyst and ligand is also crucial; for example, the use of more electron-rich and bulky phosphine (B1218219) ligands can sometimes improve the efficiency of the catalytic cycle. The slow addition of the organozinc reagent to the reaction mixture can help to control the reaction exotherm and minimize the formation of homocoupled byproducts.

Step 3 (Hydrolysis): Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure that the reaction is driven to completion without prolonged exposure to harsh basic conditions that could degrade the product.

Purity Considerations:

Purification of Intermediates: The purification of the Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and Ethyl 4-ethyl-2-(methylthio)pyrimidine-5-carboxylate intermediates is crucial. Column chromatography on silica (B1680970) gel is a standard method for this purpose.

Purification of the Final Product: The final carboxylic acid can often be purified by recrystallization from a suitable solvent system. General procedures for the purification of carboxylic acids also include acid-base extraction, where the acidic product is extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by the addition of acid. lookchem.com

The following table outlines potential purification strategies for each step of the synthesis.

Compound Purification Method Key Impurities to Remove
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateColumn Chromatography (Silica Gel)Unreacted starting materials, byproducts from chlorination.
Ethyl 4-ethyl-2-(methylthio)pyrimidine-5-carboxylateColumn Chromatography (Silica Gel)Residual starting materials, palladium catalyst, homocoupled byproducts.
This compoundRecrystallization, Acid-Base ExtractionUnreacted ester, salts from hydrolysis and acidification.

Sustainable Synthesis Approaches for Pyrimidine Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine carboxylic acids, to minimize environmental impact and improve safety. rasayanjournal.co.inbenthamdirect.com Several strategies can be employed to make the synthesis of this compound and its analogs more sustainable.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For example, in the initial condensation step, ethanol is a relatively green solvent. For the cross-coupling reaction, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can be considered as a substitute for traditional ethereal solvents.

Catalyst Selection and Recycling: The use of highly efficient catalysts at low loadings minimizes waste. Efforts in green chemistry are also directed towards the development of heterogeneous catalysts that can be easily recovered and reused. For palladium-catalyzed reactions, techniques for removing and recycling the palladium from the reaction mixture are of great interest.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. nih.govbenthamdirect.com The cyclocondensation and cross-coupling steps in the synthesis of the target molecule could potentially be adapted to microwave conditions.

Atom Economy: The initial cyclocondensation reaction to form the pyrimidine ring is an example of a multi-component reaction, which is generally considered to be atom-economical as it combines multiple starting materials into a single product in one step.

Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, for example, by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent. rasayanjournal.co.in This completely eliminates solvent waste.

Mechanistic Investigations of Chemical Transformations Involving 4 Ethyl 2 Methylthio Pyrimidine 5 Carboxylic Acid

Reactivity Profiling of the Carboxylic Acid Group

The carboxylic acid moiety at the C5 position is a key site for synthetic derivatization, enabling the introduction of various functional groups through well-established chemical reactions.

The conversion of the carboxylic acid group into esters and amides is fundamental for modifying the compound's physicochemical properties.

Esterification: The formation of an ester from 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid is typically achieved through Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: The synthesis of amides from the parent carboxylic acid can be accomplished using various coupling agents. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to form an activated intermediate, which is then susceptible to nucleophilic attack by an amine to yield the corresponding amide.

Dehydration: While less common for simple carboxylic acids, dehydration reactions can lead to the formation of anhydrides. This typically requires heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀).

Transformation Reagents Typical Conditions Product
Esterification R-OH, H⁺ (e.g., H₂SO₄)Heat, excess alcohol4-Ethyl-2-(methylthio)pyrimidine-5-carboxylate ester
Amidation R-NH₂, Coupling Agent (e.g., EDC)Room Temperature, Anhydrous SolventN-substituted-4-ethyl-2-(methylthio)pyrimidine-5-carboxamide
Dehydration P₄O₁₀High Temperature4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic anhydride

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for pyrimidine (B1678525) carboxylic acids. The stability of the pyrimidine ring influences the conditions required for this transformation. For pyrimidine-2-carboxylic acids, studies have shown that the reaction can proceed through a Hammick-type mechanism. cdnsciencepub.com This involves the monoprotonated acid losing carbon dioxide to form an ylide, which is stabilized by the adjacent positively charged nitrogen atoms and subsequently converts to pyrimidine. cdnsciencepub.com

While the specific conditions for this compound are not extensively detailed, analogies can be drawn from other pyrimidine decarboxylations. The decarboxylation of 5-carboxycytosine (5caC) and 5-carboxyuracil (5caU), for example, occurs spontaneously in neutral solutions at elevated temperatures, though the rates are slow. nih.govduke.edu The rate of decarboxylation is highly dependent on the position of the carboxyl group and the presence of other substituents on the ring. nih.govresearchgate.net For the title compound, thermal or acid-catalyzed conditions would likely be required to facilitate the removal of the C5-carboxyl group, proceeding through a mechanism involving the formation of a carbanionic intermediate at the C5 position.

Chemical Modifications at the 2-Methylthio Position

The 2-methylthio (-SCH₃) group is a key functional handle, susceptible to both oxidation and displacement reactions, allowing for significant structural diversification.

The sulfur atom in the methylthio group can be readily oxidized to form sulfoxides and sulfones. These transformations alter the electronic properties of the pyrimidine ring, as the resulting sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) groups are strong electron-withdrawing groups. This increased electron-withdrawing character further activates the pyrimidine ring for nucleophilic attack.

A common method for this sulfoxidation involves using oxidizing agents like hydrogen peroxide (H₂O₂) in glacial acetic acid. researchgate.netnih.gov The reaction can be controlled to selectively produce either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. The oxidation of similar 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives has been shown to successfully yield the corresponding sulfonyl compounds. researchgate.netnih.gov

Oxidation State Product Typical Oxidizing Agent
Sulfoxide 4-Ethyl-2-(methylsulfinyl)pyrimidine-5-carboxylic acidm-CPBA (1 equiv.)
Sulfone 4-Ethyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acidH₂O₂ / Acetic Acid or m-CPBA (>2 equiv.)

The 2-methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyrimidine ring is activated by electron-withdrawing groups. wikipedia.org The oxidation of the sulfide (B99878) to the corresponding sulfone dramatically enhances its leaving group ability, making the C2 position highly susceptible to attack by nucleophiles.

Even without prior oxidation, the methylthio group in related systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, has been shown to be displaceable by certain nucleophiles. rsc.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the methylthio or, more readily, the methylsulfonyl group, thereby introducing a wide range of functionalities at the C2 position. The SNAr mechanism involves the addition of the nucleophile to the electrophilic carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character primarily dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: The electron-deficient nature of the pyrimidine ring makes it generally unreactive towards electrophilic aromatic substitution. The nitrogen atoms are the most basic sites and will typically be attacked by electrophiles first, leading to N-substitution or complexation rather than C-substitution on the ring. Strong activating groups would be required to facilitate electrophilic attack on the carbon atoms of the ring.

Nucleophilic Addition and Substitution Reactions on the Pyrimidine Scaffold

In contrast to its resistance towards electrophilic attack, the electron-deficient pyrimidine ring is susceptible to nucleophilic reactions. The reactivity is significantly enhanced by the presence of good leaving groups at the C2, C4, or C6 positions. While the target molecule itself does not have an optimal leaving group, its derivatives, such as the corresponding 4-chloro-pyrimidine, are highly reactive towards nucleophiles.

Research on the closely related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, provides significant insight into the nucleophilic substitution patterns. rsc.org The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. rsc.org This derivative can be synthesized from the corresponding 4-hydroxy pyrimidine by treatment with phosphorus oxychloride. georganics.sk

Studies show that treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the expected substitution products where the nucleophile displaces the chloride. rsc.org Interestingly, the methylthio group at the C2 position can also be displaced, demonstrating its lability under certain conditions. For example, reaction with an excess of sodium methoxide (B1231860) leads to the displacement of both the chloro and the methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org

The reaction with cyanide ions presents a unique case. Attempts to prepare the 4-cyano derivative by reacting ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide or lithium cyanide did not yield the expected product. Instead, the reaction resulted in the formation of ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, indicating that the methylthio group from another molecule or intermediate acts as the nucleophile, displacing the chloride. rsc.org This suggests a complex reaction mechanism where the cyanide ion likely facilitates the displacement of the original methylthio group, which then participates in further reactions. rsc.org

NucleophileProduct at C4 PositionProduct at C2 PositionReference
DimethylamineDimethylaminoMethylthio (retained) rsc.org
Sodium PhenoxidePhenoxyMethylthio (retained) rsc.org
Sodium ThiophenoxideThiophenoxyMethylthio (retained) rsc.org
Sodium Methoxide (excess)MethoxyMethoxy (displaced) rsc.org
Sodium CyanideMethylthio (from another molecule)Methylthio (retained) rsc.org

Reductive Transformations of the Pyrimidine Ring System

The reduction of the pyrimidine ring system can lead to valuable dihydropyrimidine (B8664642) and tetrahydropyrimidine (B8763341) structures, which are prevalent in medicinal chemistry. The aromaticity of the pyrimidine ring requires specific catalytic systems for hydrogenation. While specific reductive transformations for this compound are not extensively detailed in the provided context, general methodologies for pyrimidine reduction can be applied.

Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or rhodium is a common method for reducing heterocyclic aromatic rings. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, would need to be optimized to achieve selective reduction of the pyrimidine ring without affecting the carboxylic acid or methylthio functional groups. The synthesis of various pyrimidine derivatives often involves multi-step processes where the construction of the ring is a key step, and subsequent reductions can be employed to access non-aromatic analogs. bu.edu.eg

Derivatization for Advanced Chemical Scaffolds

Synthesis of Functionalized Pyrimidine-5-Carboxylate Esters and Amides

The carboxylic acid group at the C5 position is a prime handle for derivatization to generate a library of compounds with diverse properties. Standard organic chemistry transformations can be readily applied to synthesize esters and amides.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents. The ethyl ester, this compound ethyl ester, is a commonly synthesized derivative. chemicalbook.com

Amides: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction is typically mediated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid. The synthesis of pyrimidine-5-carboxamides is a documented strategy for creating intermediates for biologically active compounds. ias.ac.in For instance, various substituted pyrimidine-5-carboxamides have been synthesized as part of the development of EGFR inhibitors. nih.gov The reaction involves activating the carboxylic acid and then reacting it with the desired amine to form the corresponding amide bond.

Derivative TypeReagentsGeneral Product StructureReference
EsterAlcohol (R'-OH), Acid catalyst or Coupling agent4-Ethyl-2-(methylthio)pyrimidine-5-carboxylate-R' chemicalbook.com
AmideAmine (R'R''NH), Coupling agent4-Ethyl-2-(methylthio)pyrimidine-5-carboxamide-NR'R'' ias.ac.innih.gov

Preparation of Dihydropyrimidine Adducts

Dihydropyrimidine derivatives are a significant class of heterocyclic compounds, often synthesized via multicomponent reactions like the Biginelli synthesis. researchgate.net This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.net While this method builds the dihydropyrimidine core from acyclic precursors, dihydropyrimidine adducts can also be prepared from pre-existing pyrimidines through nucleophilic addition or reduction.

The addition of a nucleophile to the pyrimidine ring can lead to the formation of a dihydropyrimidine adduct, breaking the aromaticity of the ring. Similarly, controlled reduction of the pyrimidine ring, as mentioned in section 3.3.3, would yield dihydropyrimidine structures. The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a key area of research, allowing for structural diversity at multiple positions on the ring. nih.gov The Biginelli reaction and its variations are powerful tools for accessing these scaffolds, which can then be further modified. nih.govmdpi.com

Transition Metal-Catalyzed Coupling Reactions at Pyrimidine Ring Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the synthesis of complex molecular architectures. mdpi.com To utilize these reactions on the pyrimidine scaffold, a suitable leaving group, typically a halogen, is required at the position of coupling.

As established, the 4-hydroxy analogue of the title compound can be converted to ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. georganics.sk This 4-chloro derivative is an excellent substrate for various palladium-catalyzed coupling reactions, such as Suzuki, Heck, and Negishi couplings. mdpi.com These reactions would allow for the introduction of aryl, vinyl, or alkyl groups at the C4 position, significantly expanding the structural diversity of the pyrimidine scaffold. While amination of 2-chloropyrimidines can sometimes be achieved under thermal conditions, transition metal catalysis is often employed for efficient C-N bond formation. researchgate.net The use of alkynyl carboxylic acids in decarboxylative coupling reactions catalyzed by metals like palladium, copper, nickel, and silver is another advanced strategy for forming C-C bonds. rsc.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Characterization of 4 Ethyl 2 Methylthio Pyrimidine 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton group. The acidic proton of the carboxylic acid group may exhibit a broad singlet at a downfield chemical shift, which can be confirmed by a D₂O exchange experiment. The single proton on the pyrimidine (B1678525) ring is expected to appear as a sharp singlet. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three protons of the methyl (-CH₃-) group, which in turn will appear as a triplet. The methylthio group (-SCH₃) will be observed as a singlet.

Table 1: Predicted ¹H NMR Spectral Data Predicted for a solution in a solvent like DMSO-d₆.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-COOH12.0 - 13.0Broad Singlet1HCarboxylic Acid
Pyrimidine-H8.5 - 9.0Singlet1HH6
-CH₂-2.9 - 3.2Quartet (q)2HEthyl Methylene
-SCH₃2.5 - 2.7Singlet3HMethylthio
-CH₃1.2 - 1.4Triplet (t)3HEthyl Methyl

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. To gain further insight into the type of each carbon (quaternary, methine, methylene, or methyl), advanced techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are employed. mnstate.eduaiinmr.com

An APT experiment distinguishes carbons based on the number of attached protons: signals for quaternary carbons (C) and methylene carbons (-CH₂-) will appear as negative peaks, while signals for methine (-CH-) and methyl (-CH₃-) carbons will be positive. mnstate.edu DEPT experiments, typically run as DEPT-90 and DEPT-135, provide more specific information. A DEPT-90 spectrum shows only methine (-CH-) carbons. A DEPT-135 spectrum shows methine (-CH-) and methyl (-CH₃-) carbons as positive signals and methylene (-CH₂-) carbons as negative signals; quaternary carbons are not observed in DEPT spectra. aiinmr.com

Table 2: Predicted ¹³C NMR and DEPT/APT Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)APT SignalDEPT-135 SignalAssignment
C=O165 - 170NegativeNo SignalCarboxylic Acid
C2170 - 175NegativeNo SignalPyrimidine C-S
C4160 - 165NegativeNo SignalPyrimidine C-Ethyl
C6155 - 160PositivePositivePyrimidine CH
C5115 - 120NegativeNo SignalPyrimidine C-COOH
-CH₂-25 - 30NegativeNegativeEthyl Methylene
-SCH₃12 - 16PositivePositiveMethylthio
-CH₃13 - 17PositivePositiveEthyl Methyl

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, the primary correlation would be a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in Tables 1 and 2 (e.g., the ethyl -CH₂- protons to the ethyl -CH₂- carbon).

A cross-peak between the ethyl -CH₂- protons and the C4 and C5 carbons of the pyrimidine ring, confirming the position of the ethyl group.

Correlations from the pyrimidine H6 proton to carbons C4 and C5.

A correlation between the methylthio (-SCH₃) protons and the C2 carbon, confirming the attachment of the methylthio group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound (C₈H₁₀N₂O₂S), the expected exact masses for the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ would be calculated and compared against the experimentally determined values to confirm the molecular formula with high confidence.

Table 3: Predicted HRMS Data

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₈H₁₁N₂O₂S⁺215.05392
[M-H]⁻C₈H₉N₂O₂S⁻213.03902

The choice of ionization technique is critical for successfully detecting the molecular ion.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules like carboxylic acids. It typically generates protonated [M+H]⁺ ions in positive ion mode or deprotonated [M-H]⁻ ions in negative ion mode with minimal fragmentation. Given the carboxylic acid moiety, ESI would be the preferred method for this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique, often used for larger molecules, but it can also be applied here. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle ionization of the analyte.

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained. For this molecule, expected fragmentation pathways would include the loss of a carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da), and cleavage of the ethyl group (-C₂H₅, 29 Da). libretexts.org The analysis of these fragment ions provides further corroboration of the proposed structure. sapub.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. ijfans.org By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, allowing for the confirmation of key structural features of this compound. The spectra are interpreted by assigning observed absorption (IR) or scattering (Raman) bands to specific bond vibrations (stretching, bending, etc.). nih.gov

For this compound, the expected vibrational frequencies correspond to its constituent parts: the carboxylic acid, the ethyl group, the methylthio group, and the substituted pyrimidine ring. core.ac.uk

Key expected vibrational assignments include:

Carboxylic Acid Group: A broad O-H stretching band is anticipated in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding. A strong, sharp C=O stretching absorption is expected around 1700-1680 cm⁻¹.

Alkyl Groups (Ethyl and Methyl): C-H stretching vibrations from the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ range. C-H bending modes will appear in the 1470-1370 cm⁻¹ region.

Pyrimidine Ring: The aromatic C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1600-1400 cm⁻¹ region. rsc.org Ring breathing modes and other deformations occur at lower frequencies.

Methylthio Group: The C-S stretching vibration is typically weaker and found in the 800-600 cm⁻¹ region of the spectrum.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak or absent in IR may be strong in Raman, and vice versa, providing a more complete structural picture. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Alkyl (Ethyl, Methyl)C-H Stretch3000 - 2850Medium to Strong
Carboxylic AcidC=O Stretch1700 - 1680Strong
Pyrimidine RingC=N, C=C Stretch1600 - 1400Medium to Strong
Alkyl (Ethyl, Methyl)C-H Bend1470 - 1370Variable
MethylthioC-S Stretch800 - 600Weak to Medium

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a cornerstone analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur) in a sample of a pure organic compound. wikipedia.org This destructive technique, typically involving combustion analysis, provides critical data to verify the empirical and molecular formula of a newly synthesized compound. accessengineeringlibrary.comrsc.org For this compound, with the molecular formula C₉H₁₂N₂O₂S, elemental analysis provides a direct check on its stoichiometric composition.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, and the amount of sulfur is typically determined as SO₂. From these quantities, the percentage of each element in the original sample is calculated.

The experimentally determined percentages must align closely with the theoretically calculated values derived from the molecular formula. A generally accepted tolerance for purity is a deviation of less than or equal to ±0.4% for each element. wikipedia.org This verification is crucial for confirming that the correct compound has been synthesized and that it is substantially free from impurities that would alter the elemental ratios.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for C₉H₁₂N₂O₂S

ElementTheoretical Mass %Experimental Mass % (Hypothetical)Deviation (%)
Carbon (C)50.9250.75-0.17
Hydrogen (H)5.705.65-0.05
Nitrogen (N)13.2013.28+0.08
Sulfur (S)15.1115.01-0.10
Oxygen (O)15.0715.31 (by difference)-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of a compound and quantifying any impurities. alwsci.comresolvemass.ca Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for this purpose in the pharmaceutical and chemical industries. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. alwsci.com Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. americanpharmaceuticalreview.com A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile, often containing an acid modifier such as formic or phosphoric acid, allows for the efficient separation of the main compound from related impurities (e.g., starting materials, by-products). sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the pyrimidine ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Hypothetical HPLC Method Parameters and Results

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Main Peak)8.5 min
Retention Time (Impurity 1)6.2 min
Calculated Purity>99.5%

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. alwsci.com Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step, such as esterification (e.g., conversion to its methyl or ethyl ester), is often required to increase volatility and improve chromatographic peak shape. semanticscholar.org The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., HP-5) and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). acs.orgresearchgate.net GC is particularly effective for detecting residual solvents and other volatile impurities. resolvemass.ca

Table 4: Hypothetical GC Method Parameters for Derivatized Analyte

ParameterCondition
Derivatization AgentTrimethylsilyldiazomethane
ColumnHP-5 (30 m x 0.32 mm)
Carrier GasHelium
DetectorFlame Ionization Detector (FID)
Retention Time (Derivatized Analyte)12.3 min
Retention Time (Impurity 2)10.8 min

Computational Chemistry and Theoretical Modeling of 4 Ethyl 2 Methylthio Pyrimidine 5 Carboxylic Acid

Electronic Structure Calculations and Molecular Orbital Theory for Reactivity Prediction

Understanding the electronic makeup of a molecule is fundamental to predicting its chemical behavior. Electronic structure calculations, particularly those based on molecular orbital theory, offer deep insights into stability, reactivity, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying molecular systems. nih.gov DFT methods are used to determine the optimized geometry of a molecule, representing its most stable three-dimensional structure (a true minimum on the potential energy surface). mdpi.com Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately reproduce experimental bond lengths and angles. mdpi.comresearchgate.net

For 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid, DFT would be used to calculate key geometric parameters. These theoretical values provide a structural baseline and can be compared with experimental data if available, for instance, from X-ray crystallography.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative DFT Data)

Parameter Bond/Angle Predicted Value
Bond Length C2-S 1.78 Å
S-CH3 1.83 Å
C4-C5 1.42 Å
C5-C(O)OH 1.49 Å
C=O 1.22 Å
O-H 0.97 Å
Bond Angle N1-C2-N3 115.5°
C4-C5-C(O) 121.0°
C5-C(O)-OH 114.0°
Dihedral Angle C4-C5-C(O)-O ~180° (planar)

Note: This table contains illustrative data based on typical values for similar molecular fragments, as specific DFT results for this compound are not publicly available.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and thus more reactive. mdpi.comresearchgate.net

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on the molecule. It maps electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the pyrimidine (B1678525) nitrogen atoms and the carboxylic oxygen atoms.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative Data)

Property Value (eV) Implication
HOMO Energy -6.8 eV Region of electron donation (nucleophilicity)
LUMO Energy -1.5 eV Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE) 5.3 eV Indicates significant chemical stability

Note: These values are hypothetical examples to illustrate the output of FMO analysis.

Conformational Landscape and Energetics via Molecular Mechanics and Dynamics

Molecules with rotatable single bonds, such as the ethyl and carboxylic acid groups in this compound, can exist in multiple spatial arrangements known as conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore this conformational landscape.

MM methods use classical physics-based force fields to rapidly calculate the potential energy of different conformers, allowing for a quick scan of the potential energy surface to identify low-energy (stable) conformations. MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and the transitions between different conformational states. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Spectroscopic Property Prediction from Theoretical Models

Computational models are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. plu.mx Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be computationally modeled but remain a challenge. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. These theoretical frequencies help in assigning the vibrational modes observed in experimental IR spectra. scilit.com

Table 3: Comparison of Hypothetical Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
C2 (pyrimidine) 172.5 171.8
C4 (pyrimidine) 165.0 164.2
C5 (pyrimidine) 115.3 114.9
C6 (pyrimidine) 158.1 157.6
C=O (carboxyl) 168.4 167.9
CH₂ (ethyl) 25.6 25.1
CH₃ (ethyl) 13.2 12.8
S-CH₃ 14.5 14.0

Note: This table is illustrative. Predicted values are typically calculated in a vacuum or with an implicit solvent model, while experimental values are measured in a specific solvent.

Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is an indispensable tool for investigating reaction mechanisms. researchgate.net To understand how a chemical reaction proceeds from reactants to products, chemists must identify the transition state (TS)—the highest energy point along the reaction pathway. youtube.com A transition state is not a stable molecule but a fleeting arrangement of atoms that represents the energy barrier for the reaction. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. youtube.comarxiv.org

Algorithms like the Growing String Method (GSM) or combined approaches like quadratic synchronous transit can be used to locate the TS structure without requiring a precise initial guess. acs.orgnih.gov Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS correctly links the desired chemical species and providing a detailed view of the reaction coordinate.

Applications of 4 Ethyl 2 Methylthio Pyrimidine 5 Carboxylic Acid As a Versatile Chemical Synthon

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) ring, coupled with the strategic placement of its functional groups, makes 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid a valuable starting material for the synthesis of a wide array of heterocyclic compounds. The interplay between the electron-withdrawing carboxylic acid and the potentially displaceable methylthio group, along with the reactive sites on the pyrimidine ring, allows for a variety of chemical transformations.

Construction of Fused Pyrimidine Derivatives

The structure of this compound is well-suited for the construction of fused pyrimidine derivatives, which are core structures in many biologically active molecules. The carboxylic acid can be readily converted to other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. For instance, reaction with a bifunctional nucleophile can lead to the formation of a new ring fused to the pyrimidine core.

One common strategy involves the activation of the carboxylic acid, followed by reaction with a nucleophile that also bears a group capable of displacing the methylthio group or reacting with another position on the pyrimidine ring. This sequential or one-pot process can lead to the formation of bicyclic systems like pyrimido[4,5-d]pyrimidines, pyrimido[4,5-b]pyridines, or other related heterocyclic scaffolds. The ethyl group at the 4-position can influence the regioselectivity of these cyclization reactions and modify the physical and chemical properties of the resulting fused systems.

Table 1: Examples of Fused Pyrimidine Derivatives Potentially Synthesized from this compound
Fused Ring SystemPotential Synthetic StrategySignificance of Scaffold
Pyrimido[4,5-d]pyrimidinesCondensation with amidines or guanidines after activation of the carboxylic acid.Core structure in various kinase inhibitors and other therapeutic agents.
Thieno[2,3-d]pyrimidinesIntramolecular cyclization involving a sulfur-containing substituent introduced via the carboxylic acid.Found in compounds with antimicrobial and anticancer activities.
Pyrido[2,3-d]pyrimidinesReaction with enamines or related precursors leading to the formation of a fused pyridine ring.Scaffold for various CNS active agents and enzyme inhibitors.

Intermediate in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The functional group array of this compound makes it an ideal candidate for participation in such reactions.

The carboxylic acid moiety can act as one of the components in classic MCRs like the Ugi or Passerini reactions. For example, in an Ugi four-component reaction, the carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide can combine to form a complex α-acylamino carboxamide derivative bearing the pyrimidine scaffold. This approach allows for the rapid generation of a library of diverse compounds with potential applications in drug discovery and materials science.

Furthermore, the pyrimidine ring itself can participate in MCRs, with the methylthio group acting as a leaving group in the presence of a suitable nucleophile generated in situ. This can lead to the formation of highly substituted pyrimidine derivatives with a high degree of molecular complexity in a single, efficient step.

Scaffold for the Development of Novel Organic Materials and Functional Molecules

Beyond its use in the synthesis of discrete heterocyclic molecules, this compound can serve as a fundamental building block for the development of advanced organic materials and functional molecules with tailored properties.

Utilization in Polymer Chemistry or Supramolecular Assemblies

In the realm of supramolecular chemistry, the ability of the pyrimidine ring and the carboxylic acid to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive component for the design of self-assembling systems. These could include liquid crystals, gels, or other ordered structures with potential applications in electronics, sensing, and nanotechnology.

Components in Ligand Design for Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group make this compound a potential multidentate ligand for coordination with metal ions. The specific coordination mode would depend on the metal ion and the reaction conditions.

The resulting metal complexes could have a variety of applications, for instance, as catalysts in organic reactions, as luminescent materials, or as building blocks for the construction of metal-organic frameworks (MOFs). The ethyl and methylthio substituents can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the structure and reactivity of the corresponding metal complexes.

Table 2: Potential Coordination Modes of this compound
Coordinating AtomsPotential Metal IonsPotential Applications of Complexes
N1 of pyrimidine, O of carboxylateTransition metals (e.g., Cu, Zn, Fe)Catalysis, magnetic materials
N3 of pyrimidine, O of carboxylateLanthanide ionsLuminescent probes, imaging agents
Bridging ligand using both N atoms and carboxylateVarious metal ionsMetal-organic frameworks (MOFs) for gas storage or separation

Advanced Methodologies for Chemical Process Development Utilizing Pyrimidine Carboxylic Acids

The industrial-scale synthesis of pyrimidine carboxylic acids and their derivatives necessitates the development of efficient, scalable, and sustainable chemical processes. Modern synthetic methodologies are increasingly being applied to the production of such compounds, moving away from classical, often harsh, reaction conditions.

For the synthesis of this compound and its subsequent transformations, advanced methodologies such as flow chemistry and microwave-assisted synthesis are being explored. Flow chemistry allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, enable reactions that are not feasible under conventional heating.

Furthermore, the development of catalytic methods for the functionalization of the pyrimidine ring is a key area of research. This includes C-H activation and cross-coupling reactions that can introduce new substituents onto the pyrimidine core with high efficiency and selectivity. These advanced methodologies are crucial for the cost-effective and environmentally friendly production of complex molecules derived from this compound.

Emerging Research Avenues and Unresolved Challenges in the Field of Pyrimidine Carboxylic Acid Chemistry

Novel Synthetic Strategies and Methodological Innovations

The development of novel synthetic strategies for constructing and functionalizing the pyrimidine (B1678525) core of compounds like 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid is a primary focus of current research. While traditional methods for pyrimidine synthesis, such as the Biginelli reaction, remain valuable, contemporary research is exploring more advanced and versatile approaches.

One promising area is the use of transition-metal-catalyzed cross-coupling reactions . For instance, palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, offer powerful tools for introducing a wide range of substituents onto the pyrimidine ring. rsc.org Research is ongoing to expand the scope of these reactions to include the direct functionalization of C-H bonds, which would represent a more atom-economical approach. For a molecule like this compound, this could enable the direct introduction of aryl or alkyl groups at specific positions on the pyrimidine ring without the need for pre-functionalization with a halogen.

Photoredox catalysis is another rapidly emerging field with significant potential for pyrimidine synthesis. acs.orgnih.gov By harnessing the energy of visible light, photoredox catalysis can facilitate a variety of chemical transformations under mild conditions. This methodology could be applied to the synthesis of pyrimidine derivatives through radical-mediated pathways, potentially offering new routes to complex molecular architectures that are not accessible through traditional thermal methods. The application of photoredox catalysis could enable novel cyclization strategies or the introduction of functional groups through radical addition reactions.

Furthermore, the development of multicomponent reactions (MCRs) continues to be a key area of innovation. mdpi.comorganic-chemistry.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which significantly improves efficiency and reduces waste. Designing novel MCRs that can directly yield highly substituted pyrimidine-5-carboxylic acids is a significant research goal.

Synthetic StrategyPotential Application to this compoundKey Advantages
Palladium-Catalyzed C-H Activation Direct arylation or alkylation of the pyrimidine ring.High atom economy, reduced number of synthetic steps.
Photoredox Catalysis Novel cyclization pathways and introduction of functional groups via radical intermediates.Mild reaction conditions, unique reactivity.
Multicomponent Reactions One-pot synthesis of the core pyrimidine structure with desired substituents.High efficiency, reduced waste, operational simplicity.

Exploration of Underutilized Reactivity Profiles

While the fundamental reactivity of the pyrimidine ring is well-understood, there are still underexplored areas of its chemical behavior, particularly in highly substituted derivatives like this compound.

The methylthio group at the 2-position represents a versatile functional handle. While it is known to be less reactive as a leaving group compared to halogens or sulfonyl groups, its reactivity can be enhanced under specific conditions. nih.govacs.org Palladium-catalyzed cross-coupling reactions have been shown to be effective for the substitution of methylthio groups in certain dihydropyrimidine (B8664642) systems, particularly when the ring is activated, for instance by an N-Boc group. nih.gov Further research is needed to fully exploit the potential of the methylthio group as a synthetic linchpin for introducing diverse functionalities.

The carboxylic acid group at the 5-position offers another avenue for derivatization. Beyond standard amide and ester formations, modern synthetic methods are exploring novel transformations of carboxylic acids. Decarboxylative functionalization , for example, allows for the replacement of the carboxylic acid group with other substituents, such as aryl, alkyl, or vinyl groups. nih.gov Applying these methods to pyrimidine-5-carboxylic acids could provide a powerful strategy for structural diversification.

The interplay between the various substituents on the pyrimidine ring can also lead to unique and underexplored reactivity. For example, the electronic effects of the ethyl, methylthio, and carboxylic acid groups can influence the regioselectivity of further reactions on the pyrimidine core. A deeper understanding of these subtle electronic and steric effects is crucial for designing selective and efficient synthetic transformations.

Functional GroupUnderutilized ReactivityPotential Synthetic Applications
2-(Methylthio) group Palladium-catalyzed cross-coupling reactions.Introduction of aryl, heteroaryl, and alkyl groups.
5-Carboxylic acid group Decarboxylative cross-coupling reactions.Replacement of the carboxylic acid with other functional groups.
Pyrimidine Core Regioselective C-H functionalization influenced by existing substituents.Late-stage diversification of the molecule.

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of modern technologies such as flow chemistry and automated synthesis holds immense promise for the production of pyrimidine carboxylic acids. nih.gov These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for high-throughput synthesis.

Flow chemistry , where reactions are carried out in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. vapourtec.com The synthesis of pyrimidine derivatives, which can involve exothermic reactions or the use of toxic reagents, is particularly well-suited for flow chemistry. For example, the synthesis of a precursor to this compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, involves the use of phosphorus oxychloride, a hazardous reagent that could be handled more safely in a closed-loop flow system. georganics.sk

Automated synthesis platforms can further enhance the efficiency of pyrimidine synthesis by enabling the rapid and systematic exploration of reaction conditions and the generation of compound libraries. merckmillipore.comresearchgate.net These platforms can be programmed to perform a series of reactions, purifications, and analyses in an automated fashion, which significantly accelerates the drug discovery and development process. nih.gov The use of pre-filled reagent cartridges and automated purification systems can streamline the synthesis of a wide range of pyrimidine derivatives. youtube.com

The combination of flow chemistry and automated synthesis creates a powerful platform for the on-demand synthesis of complex molecules. This integrated approach could be used to rapidly generate analogues of this compound for structure-activity relationship studies.

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. mdpi.comvapourtec.com This includes the use of safer solvents, the development of catalytic reactions, and the reduction of waste.

One key area of focus is the replacement of hazardous solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and research is underway to develop synthetic methods for pyrimidines that can be performed in aqueous media. The use of catalysts, such as cerium(IV) ammonium (B1175870) nitrate (B79036) in water, has been shown to be effective for the green synthesis of some pyrimidine derivatives. researchgate.net

Catalysis plays a central role in green chemistry by enabling reactions to proceed with high efficiency and selectivity, thereby reducing the formation of byproducts. The development of reusable heterogeneous catalysts is particularly attractive from a sustainability perspective, as it simplifies product purification and reduces catalyst waste. researchgate.net Biocatalysis, which utilizes enzymes to perform chemical transformations, offers another promising avenue for the green synthesis of pyrimidines. Enzymes can operate under mild conditions and often exhibit high levels of stereoselectivity and regioselectivity.

Energy efficiency is another important aspect of green chemistry. Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating methods. nih.gov These techniques can often significantly reduce reaction times and improve yields.

Green Chemistry PrincipleApplication in Pyrimidine SynthesisExample
Safer Solvents Use of water or other benign solvents.Cerium(IV) ammonium nitrate catalyzed synthesis in water. researchgate.net
Catalysis Development of reusable heterogeneous catalysts and biocatalysts.Use of modified montmorillonite (B579905) nanostructures as a reusable catalyst. researchgate.net
Energy Efficiency Application of microwave and ultrasound irradiation.Ultrasound-assisted synthesis of pyrimidine derivatives. researchgate.net
Waste Reduction One-pot and multicomponent reactions.Three-component synthesis of pyrimidine-5-carbonitriles. growingscience.com

Q & A

Basic Questions

Q. What are the key structural features of 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid, and how do they influence its reactivity?

  • Answer: The compound features a pyrimidine ring substituted with:

  • A methylthio (-SCH₃) group at position 2, which enhances lipophilicity and influences nucleophilic substitution reactions.
  • An ethyl (-CH₂CH₃) group at position 4, contributing steric bulk and modulating electronic effects.
  • A carboxylic acid (-COOH) group at position 5, enabling hydrogen bonding and salt formation.
    These groups collectively affect solubility, stability, and interactions with biological targets. For example, the methylthio group can undergo oxidation to sulfoxide/sulfone derivatives, altering bioactivity .

Q. What are common synthetic routes for preparing this compound?

  • Answer: A typical method involves:

Cyclization : Reacting ethyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea to form the pyrimidine core .

Functionalization : Introducing the ethyl group via alkylation or nucleophilic substitution at position 3.

Hydrolysis : Converting the ester (e.g., ethyl carboxylate) to the carboxylic acid using acidic or basic conditions .
Key intermediates include ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, where chlorine is replaced by ethyl via SNAr (nucleophilic aromatic substitution) .

Q. How does the methylthio group at position 2 affect biological activity compared to other substituents?

  • Answer: The methylthio group enhances binding to enzymes/receptors via hydrophobic interactions. For example:

  • Antiviral Activity : Methylthio-substituted pyrimidines show stronger inhibition of HIV reverse transcriptase compared to methoxy or amino analogs due to improved target engagement .
  • PPARγ Modulation : In SAR studies, methylthio groups in pyrimidine derivatives improve partial agonist activity by stabilizing ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

  • Answer: Critical factors include:

  • Temperature : Cyclization reactions often require reflux (e.g., 80–100°C) to ensure complete ring closure .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates alkylation at position 4 .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves impurities, achieving >95% purity. LCMS (m/z 243 [M+H]⁺) confirms molecular identity .

Q. How do structural analogs of this compound exhibit contradictory biological activities, and how can these discrepancies be resolved?

  • Answer: For example:

  • Ethyl vs. Methyl Substitution : 4-Ethyl analogs show stronger COX-2 inhibition than 4-methyl derivatives due to better hydrophobic pocket fitting .
  • Carboxylic Acid vs. Ester : The free acid form (vs. ethyl ester) enhances antibacterial activity by improving solubility and target accessibility .
    Resolution Strategy : Conduct side-by-side assays under standardized conditions (e.g., enzyme kinetics, cell-based models) and analyze binding modes via molecular docking .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Answer:

Technique Application Example Data
LCMS Molecular weight confirmationm/z 243 [M+H]⁺
HPLC Purity analysisRetention time: 1.26 min (C18, 0.1% TFA)
NMR Structural elucidation¹H NMR (DMSO-d6): δ 1.25 (t, 3H, -CH₂CH₃), δ 2.45 (s, 3H, -SCH₃)

Q. What strategies can be employed to study structure-activity relationships (SAR) for this compound in drug discovery?

  • Answer:

Core Modifications : Replace the pyrimidine ring with triazine or pyridine to assess scaffold flexibility.

Substituent Scanning : Test halogen (Cl, F), amino, or nitro groups at positions 4 and 6 to map electronic effects.

Biological Profiling : Screen analogs against panels of kinases, GPCRs, or ion channels to identify off-target effects .
Example Finding : Adding a trifluoromethyl group at position 4 enhances metabolic stability but reduces solubility .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the antibacterial activity of methylthio-substituted pyrimidines?

  • Answer: Discrepancies arise due to:

  • Strain Variability : Gram-positive vs. Gram-negative bacteria exhibit differing membrane permeability to hydrophobic analogs.
  • Assay Conditions : MIC values vary with pH (e.g., acidic conditions protonate the carboxylic acid, reducing bioavailability) .
  • Metabolite Interference : Methylthio groups may oxidize to sulfoxides in vivo, altering activity .

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